N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group, and a 6-(4-methoxyphenyl)pyrimidin-4-yl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-31-20-5-3-18(4-6-20)21-13-24(28-15-27-21)29-10-8-19(9-11-29)25(30)26-14-17-2-7-22-23(12-17)33-16-32-22/h2-7,12-13,15,19H,8-11,14,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYKIGYTJQTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The pyrimidinyl-piperidine carboxamide framework is then constructed through a series of condensation and coupling reactions, often employing reagents such as amines, carboxylic acids, and activating agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling or proliferation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Compound 1a (±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxamide
- Key Differences : Replaces the 6-(4-methoxyphenyl)pyrimidin-4-yl group with a naphthalen-1-ylpropyl chain.
- Biological evaluation in the source study highlights its potency as a selective inhibitor, though exact targets are unspecified .
ABT-627 (Compound 9, )
- Key Differences: Features a pyrrolidine core instead of piperidine, with additional dibutylamino and 4-methoxyphenyl groups.
- Implications: The smaller pyrrolidine ring reduces conformational flexibility, which may alter binding kinetics. ABT-627 is a known endothelin receptor antagonist, suggesting that core modifications can drastically shift pharmacological profiles .
Substituent Variations
Compound 3 ()
- Key Differences : Incorporates a pyrimidine-acetamide linkage and a 2-(2,6-dioxopiperidin-3-yl) group.
- The dioxopiperidinyl group may improve metabolic stability compared to the target compound’s methoxyphenyl-pyrimidine group .
Compound 70 ()
- Key Differences : Substitutes the pyrimidine ring with a thiazole-carboxamide and cyclopropane core.
- Implications : The sulfur atom in thiazole alters electronic properties, possibly affecting binding to cysteine-rich targets. The cyclopropane adds steric hindrance, which could limit off-target interactions .
Hybrid Heterocyclic Systems
Comparative Data Table
Q & A
(Basic) What are the standard synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core and subsequent functionalization of the piperidine and benzo[d][1,3]dioxole moieties. Key steps include:
- Coupling reactions : Use of triethylamine or DMF as a base/solvent to facilitate nucleophilic substitutions or amide bond formations .
- Cyclization : Controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation byproducts during pyrimidine ring closure .
- Oxidation : Potassium permanganate in acidic/basic conditions to modify the piperidine moiety .
Critical Conditions Table:
| Step | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Triethylamine, DMF | Amide bond formation | |
| 2 | 60°C, N₂ atmosphere | Pyrimidine cyclization | |
| 3 | KMnO₄ in H₂SO₄/NaOH | Piperidine oxidation |
(Basic) Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole methylene protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 431.496) .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C piperidine angles ~109.5°) and spatial arrangements of substituents .
(Advanced) How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Yield optimization requires systematic modulation of:
- Temperature : Elevated temperatures (70–80°C) accelerate cyclization but may degrade heat-sensitive intermediates; lower temps (40–50°C) favor selectivity .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol improves crystallization .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) increases amidation efficiency by scavenging HCl .
(Advanced) What structural insights from crystallography explain target interactions?
Methodological Answer:
X-ray data reveal:
- Dihedral Angles : The pyrimidine-phenyl dihedral angle (12.8°) enables planar stacking with hydrophobic enzyme pockets .
- Spatial Deviation : The C51 atom (-1.01 Å deviation) creates steric hindrance, influencing binding specificity .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
